4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide
CAS No.:
Cat. No.: VC18910987
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
![4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide -](/images/structure/VC18910987.png)
Specification
Molecular Formula | C15H15NO2 |
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Molecular Weight | 241.28 g/mol |
IUPAC Name | 2-(4-methoxyphenyl)-5-methylbenzamide |
Standard InChI | InChI=1S/C15H15NO2/c1-10-3-8-13(14(9-10)15(16)17)11-4-6-12(18-2)7-5-11/h3-9H,1-2H3,(H2,16,17) |
Standard InChI Key | YHJFGYFZXKBEGE-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)C2=CC=C(C=C2)OC)C(=O)N |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure consists of two aromatic rings connected via a single carbon-carbon bond, forming a biphenyl scaffold. Key substituents include:
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A methoxy group (-OCH3) at the 4' position of the second phenyl ring.
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A methyl group (-CH3) at the 4 position of the first phenyl ring.
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A carboxamide group (-CONH2) at the 2 position of the first phenyl ring.
The IUPAC name for this compound is 2-(4-methoxyphenyl)-5-methylbenzamide, and its canonical SMILES representation is CC1=CC(=C(C=C1)C2=CC=C(C=C2)OC)C(=O)N
.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C16H17NO2 |
Molecular Weight | 255.31 g/mol |
IUPAC Name | 2-(4-methoxyphenyl)-5-methylbenzamide |
SMILES | CC1=CC(=C(C=C1)C2=CC=C(C=C2)OC)C(=O)N |
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of 4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide typically involves three sequential steps:
Biphenyl Core Formation
A Suzuki-Miyaura coupling reaction is employed to construct the biphenyl backbone. This cross-coupling reaction pairs a boronic acid derivative with a halogenated aromatic compound (e.g., bromobenzene) in the presence of a palladium catalyst. For example:
Carboxamide Functionalization
The carboxylic acid intermediate is converted to the carboxamide via reaction with ammonia or a primary amine. Thionyl chloride (SOCl2) is often used to generate the reactive acid chloride precursor, which is subsequently treated with ammonium hydroxide :
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Biphenyl formation | Pd(PPh3)4, K2CO3, DMF, 80°C | 85–90% |
Methoxy substitution | (CH3O)2SO2, H2SO4, 50°C | 75% |
Carboxamide formation | SOCl2, NH4OH, RT | 92% |
Chemical Reactivity
Electrophilic Aromatic Substitution (EAS)
The electron-donating methoxy group activates the aromatic ring toward EAS, facilitating reactions such as:
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Nitration: Nitric acid (HNO3) in sulfuric acid introduces nitro groups predominantly at the ortho and para positions relative to the methoxy group.
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Halogenation: Bromine (Br2) in acetic acid yields brominated derivatives.
Redox Reactions
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Oxidation: The methyl group can be oxidized to a carboxylic acid using potassium permanganate (KMnO4) under acidic conditions:
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Reduction: Lithium aluminum hydride (LiAlH4) reduces the carboxamide to a primary amine:
Compound | Target Pathway | IC50/EC50 |
---|---|---|
4'-Methoxy-4-methyl derivative | Tubulin polymerization | 0.48 µM |
4'-Nitro analog | COX-2 inhibition | 1.2 µM |
Materials Science Applications
The compound’s rigid biphenyl core and polar carboxamide group make it a candidate for:
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Liquid Crystal Displays (LCDs): Modifies dielectric anisotropy in nematic phases.
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Polymer Additives: Enhances thermal stability in polyamide composites.
Mechanism of Action
The carboxamide group facilitates hydrogen bonding with biological targets, while the methoxy and methyl groups enhance lipophilicity, promoting membrane permeability. In anticancer contexts, the compound may intercalate DNA or inhibit topoisomerase II, though detailed mechanistic studies are pending.
Comparison with Related Compounds
Structural Analogs
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